

Spectroscopic Characterization of Allyltriphenyltin: A Technical Guide

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Compound of Interest

Compound Name: Allyltriphenyltin

Cat. No.: B1265375

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **allyltriphenyltin**, a key organotin compound with applications in organic synthesis and materials science. This document details the principles and experimental data obtained from various spectroscopic techniques, offering valuable insights for researchers and professionals involved in the analysis and development of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **allyltriphenyltin** in solution. The key nuclei for analysis are ^1H , ^{13}C , and ^{119}Sn .

^1H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen atoms in the molecule, revealing their chemical environment and connectivity.

Table 1: ^1H NMR Spectroscopic Data for **Allyltriphenyltin**

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H- α	~2.9 - 3.1	d	~8	-CH ₂ -Sn
H- β	~5.8 - 6.2	m	-	-CH=
H- γ	~4.8 - 5.2	m	-	=CH ₂
Phenyl-H	~7.2 - 7.8	m	-	C ₆ H ₅

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Allyltriphenyltin**

Carbon	Chemical Shift (δ , ppm)
-CH ₂ -Sn	~15 - 20
-CH=	~135 - 140
=CH ₂	~115 - 120
Phenyl (ipso)	~138 - 142
Phenyl (ortho)	~136 - 138
Phenyl (meta)	~128 - 130
Phenyl (para)	~129 - 131

Note: The signals for the phenyl carbons may overlap, and precise assignment often requires advanced NMR techniques.

^{119}Sn NMR Spectroscopy

^{119}Sn NMR is a specialized technique that directly probes the tin nucleus, providing valuable information about its coordination environment and oxidation state. The chemical shift of ^{119}Sn in organotin compounds is highly sensitive to the nature of the organic substituents. For **allyltriphenyltin**, the ^{119}Sn chemical shift is expected to be in the range of -40 to -60 ppm relative to tetramethyltin (SnMe_4).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **allyltriphenyltin** by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Key IR Vibrational Frequencies for **Allyltriphenyltin**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3080 - 3020	C-H stretch	Aromatic & Vinylic
~2920 - 2850	C-H stretch	Aliphatic (Allyl CH_2)
~1630	C=C stretch	Alkene
~1480, 1430	C=C stretch	Aromatic Ring
~995, 910	C-H bend (out-of-plane)	Alkene
~730, 695	C-H bend (out-of-plane)	Monosubstituted Phenyl
~530	Sn-C stretch	Phenyl-Sn
~450	Sn-C stretch	Allyl-Sn

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **allyltriphenyltin**, aiding in its identification and structural confirmation. Electron impact (EI) is a common ionization method for such compounds.

The mass spectrum of **allyltriphenyltin** is characterized by the absence of a prominent molecular ion peak (M^+) due to the facile cleavage of the tin-carbon bonds. The fragmentation

pattern is dominated by the loss of the allyl and phenyl groups.

Table 4: Major Fragments in the Mass Spectrum of **Allyltriphenyltin**

m/z	Proposed Fragment Ion
351	$[\text{Sn}(\text{C}_6\text{H}_5)_3]^+$
273	$[\text{Sn}(\text{C}_6\text{H}_5)_2]^+$
197	$[\text{Sn}(\text{C}_6\text{H}_5)]^+$
120	$[\text{Sn}]^+$
77	$[\text{C}_6\text{H}_5]^+$
41	$[\text{C}_3\text{H}_5]^+$

Mössbauer Spectroscopy

^{119}Sn Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of the tin nucleus in the solid state.^{[6][7][8][9]} It provides information on the oxidation state, coordination number, and site symmetry of the tin atom. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

For tetravalent organotin compounds like **allyltriphenyltin**, the isomer shift is typically in the range of 1.2-1.6 mm/s relative to a BaSnO_3 source.^[6] The presence of a significant quadrupole splitting would indicate a distortion from a perfectly tetrahedral geometry around the tin atom.^{[7][8][9]}

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing an NMR sample of **allyltriphenyltin** is as follows:

- Weigh approximately 10-20 mg of the solid **allyltriphenyltin** sample.

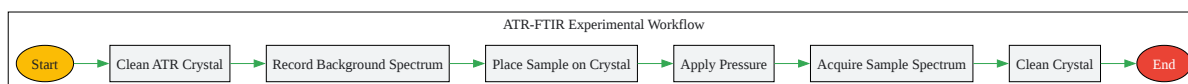
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a clean, dry vial.
- Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

NMR Sample Preparation Workflow

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For solid samples like **allyltriphenyltin**, ATR-FTIR is a convenient technique that requires minimal sample preparation.

- Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **allyltriphenyltin** sample onto the center of the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.
- Clean the crystal thoroughly after the measurement.



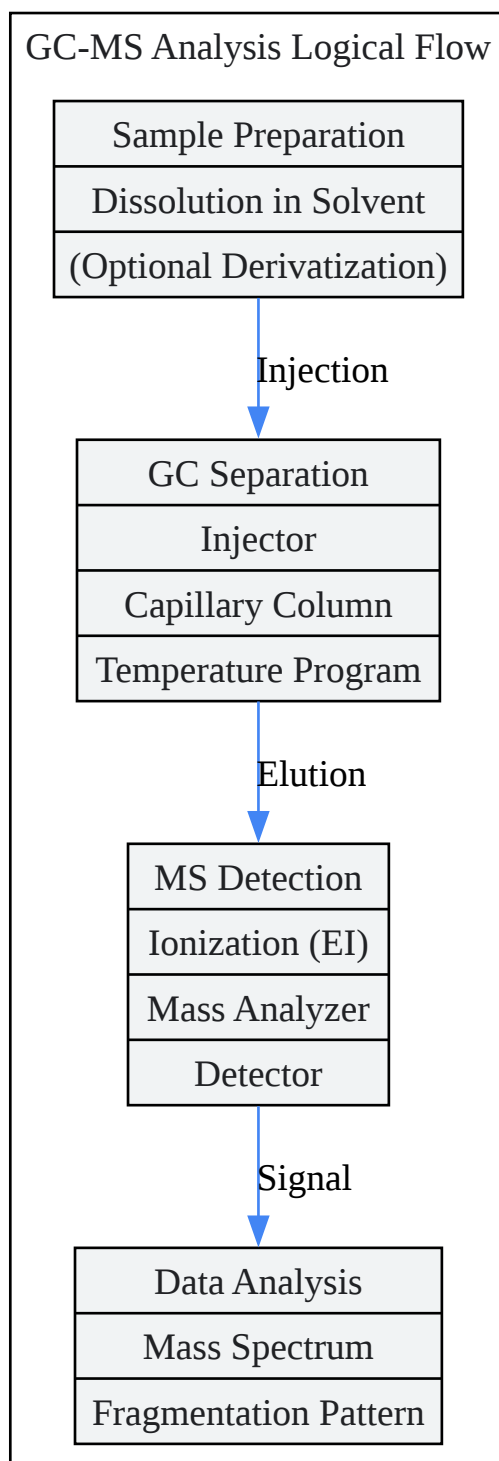
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ATR-FTIR Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of organotin compounds like **allyltriphenyltin** often requires derivatization to improve volatility and thermal stability, though direct analysis is sometimes possible. A general procedure is as follows:

- Sample Preparation: Dissolve a known amount of **allyltriphenyltin** in a suitable organic solvent (e.g., hexane or toluene). If derivatization is required, a common agent is sodium tetraethylborate.
- GC Conditions:
 - Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
 - Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
 - Oven Program: A temperature gradient is used to ensure good separation, for example, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 300 °C).
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or ion trap.
 - Scan Range: A range that covers the expected m/z values of the fragments (e.g., 40-500 amu).



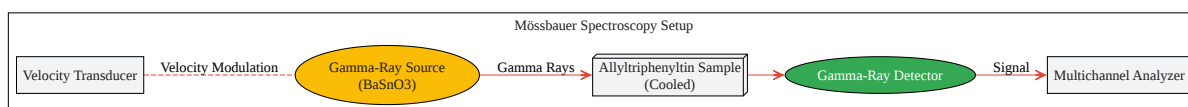
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GC-MS Analysis Logical Flow

Mössbauer Spectroscopy

The experimental setup for ^{119}Sn Mössbauer spectroscopy typically involves:

- Source: A radioactive source containing the parent isotope that decays to the excited state of ^{119}Sn , commonly a $\text{Ba}^{119\text{m}}\text{SnO}_3$ source. The source is mounted on a velocity transducer.
- Sample: The solid **allyltriphenyltin** sample is held in a sample holder, often cooled to liquid nitrogen or helium temperatures to increase the recoil-free fraction.
- Detector: A gamma-ray detector is placed behind the sample to measure the transmitted radiation.
- Data Acquisition: The velocity of the source is varied, and the gamma-ray counts are recorded as a function of velocity, generating the Mössbauer spectrum.



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Mössbauer Spectroscopy Setup

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